4-Hydroxy-3-methoxybenzonitrile
Overview
Description
4-Hydroxy-3-methoxybenzonitrile: is an organic compound with the molecular formula C8H7NO2 . It is a derivative of benzonitrile, featuring a hydroxyl group and a methoxy group attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-3-methoxybenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids. For instance, the nitrilase from Gordonia terrae has been shown to convert this compound into vanillic acid . This interaction is crucial for the biotransformation processes in microbial systems.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways and gene expression. The compound’s interaction with cellular enzymes can lead to changes in cellular metabolism, impacting the overall function of the cell. For example, the conversion of this compound to vanillic acid by nitrilase can influence the metabolic pathways within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. The nitrilase enzyme binds to this compound, facilitating its conversion to vanillic acid. This process involves the hydrolysis of the nitrile group, resulting in the formation of a carboxylic acid. The binding of this compound to nitrilase is a key step in this biochemical transformation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to this compound may lead to changes in enzyme activity and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have indicated that there is a threshold beyond which this compound can cause significant changes in cellular metabolism and enzyme activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by nitrilase enzymes, which convert it into vanillic acid. This conversion is a key step in the metabolic pathway of aromatic compounds in microbial systems. The interaction of this compound with nitrilase and other enzymes can affect the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of this compound can influence its activity and function in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound interacts with the appropriate enzymes and biomolecules, facilitating its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxybenzonitrile can be synthesized from vanillin through a two-step reaction process. The first step involves the reduction of vanillin to vanillyl alcohol using sodium borohydride (NaBH4). The second step includes halogenation followed by nitrilization using phosphorus tribromide (PBr3) and potassium cyanide (KCN), respectively .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the treatment of vanillin with sodium perborate, which yields 4-hydroxy-3-methoxybenzamide. This intermediate is then converted to this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Hydroxy-3-methoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.
Reduction: It can be reduced to form 4-hydroxy-3-methoxybenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: 4-Hydroxy-3-methoxybenzylamine
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
4-Hydroxy-3-methoxybenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methoxybenzonitrile involves its interaction with various molecular targets. The hydroxyl and methoxy groups on the benzene ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3,4-Dihydroxybenzonitrile
- 4-Methoxybenzonitrile
- 4-Hydroxy-3-nitrobenzonitrile
Comparison: 4-Hydroxy-3-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical reactions .
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRWLNLUIAJTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196070 | |
Record name | 4-Hydroxy-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4421-08-3 | |
Record name | 4-Hydroxy-3-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4421-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3-methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004421083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-methoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158285 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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